![molecular formula C7H14N4S B3043983 1,3-Bis(dimethylaminomethylidene)thiourea CAS No. 96818-59-6](/img/structure/B3043983.png)
1,3-Bis(dimethylaminomethylidene)thiourea
Overview
Description
1,3-Bis(dimethylaminomethylidene)thiourea is a chemical compound with the molecular formula C7H14N4S and a molecular weight of 186.28 g/mol . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for 1,3-Bis(dimethylaminomethylidene)thiourea were not found in the search results, thiourea derivatives are generally synthesized by the reaction of various anilines with CS2 .Molecular Structure Analysis
The molecular structure of 1,3-Bis(dimethylaminomethylidene)thiourea includes a total of 29 bonds, with 11 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 urea (-thio) derivative, and 2 tertiary amines (aliphatic) .Chemical Reactions Analysis
In a study, efficient methods of the synthesis of cyclophanes containing the thiourea moiety via the reaction of o-, m-, and p-aminobenzamides with 1,3-bis(dimethylaminomethyl)thiourea were developed .Scientific Research Applications
Catalysis and Cycloaminomethylation
1,3-Bis(dimethylaminomethylidene)thiourea serves as a catalyst in the cycloaminomethylation of aminobenzamides. Researchers have developed efficient methods for synthesizing cyclophanes containing the thiourea moiety by reacting o-, m-, and p-aminobenzamides with this compound. Nickel chloride hexahydrate (NiCl₂·6H₂O) and samarium chloride hexahydrate (SmCl₃·6H₂O) are commonly used as catalysts in this process .
Dye Sensitization
The compound has been investigated for its dye sensitization properties. In particular, it has been explored in the context of dyes and pigments. Its ability to enhance light absorption and improve the efficiency of dye-sensitized solar cells is of interest .
Antibacterial and Antifungal Activity
Studies have examined the antibacterial and antifungal potential of 1,3-Bis(dimethylaminomethylidene)thiourea. While further research is needed, its structural features suggest possible applications in combating microbial infections .
Organic Synthesis
Researchers have utilized this compound in organic synthesis. Its unique structure and reactivity make it valuable for constructing complex molecules and functional groups .
Coordination Chemistry
1,3-Bis(dimethylaminomethylidene)thiourea participates in coordination chemistry. Its ability to form complexes with transition metals and other ligands has implications for materials science, catalysis, and supramolecular chemistry .
Pharmaceutical Applications
Although limited, some studies have explored the potential pharmaceutical applications of this compound. Its structural resemblance to certain bioactive molecules suggests avenues for drug design and development .
Mechanism of Action
Target of Action
1,3-Bis(dimethylaminomethylidene)thiourea is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities
Mode of Action
The compound is involved in the reaction of o-, m-, and p-aminobenzamides with 1,3-bis(dimethylaminomethyl)thiourea or 1,3-bis(methoxymethyl)thiourea using NiCl2·6H2O and SmCl3·6H2O as catalysts . This reaction is part of the synthesis of cyclophanes containing the thiourea moiety .
Biochemical Pathways
, antibacterial, antiviral, HDL-elevating, analgesic, anti-HIV , and more.
Result of Action
Safety and Hazards
When handling 1,3-Bis(dimethylaminomethylidene)thiourea, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
1,3-bis(dimethylaminomethylidene)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-10(2)5-8-7(12)9-6-11(3)4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJKOXKEGOLKDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)N=CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(dimethylaminomethylidene)thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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